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TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing
protein tyrosine phosphatase 2), is currently under investigation in various clinical trials as a
promising anti-cancer agent. Its mechanism of action, which involves the modulation of the
RAS-MAPK signaling pathway, makes it a prime candidate for combination therapies aimed at
overcoming drug resistance and enhancing anti-tumor activity.[1] This guide provides a
comparative analysis of the safety profiles of different TNO155 combination regimens based on
available clinical trial data, offering valuable insights for ongoing and future drug development
efforts.

Overview of TNO155 Combination Therapies

Clinical investigations are actively exploring the safety and efficacy of TNO155 in combination
with various other anti-cancer agents, including immunotherapy, CDK4/6 inhibitors, and KRAS
G12C inhibitors. This guide focuses on the safety findings from key clinical trials involving
TNO155 in combination with spartalizumab (an anti-PD-1 antibody), ribociclib (a CDK4/6
inhibitor), and JDQ433 (a KRAS G12C inhibitor).

Quantitative Safety Data Summary

The following tables summarize the treatment-emergent adverse events (TEAES) observed in
clinical trials for different TNO155 combination regimens. The data is compiled from the
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NCT04000529 and NCT04699188 clinical trials. Adverse events were graded according to the
Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][3][4][5]

Table 1: Safety Profile of TNO155 in Combination with Spartalizumab (NCT04000529)

Adverse Event

Any Grade (%)

Grade 23 (%)

All Adverse Events (AEs)

100.0

68.4

Treatment-Related AEs
(TRAES)

94.7

26.3

Increased Aspartate

Aminotransferase (AST)

Most Common

Increased Alanine

Aminotransferase (ALT)

Most Common

Increased Creatine
Phosphokinase (CPK)

Most Common

Anemia

Most Common

Thrombocytopenia

Most Common

Increased N-terminal

prohormone of brain natriuretic

peptide

Most Common

Peripheral Edema

Most Common

Diarrhea

Most Common

Data based on 57 patients across all doses.[6]

Table 2: Safety Profile of TNO155 in Combination with Ribociclib (NCT04000529)
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Adverse Event Any Grade (%) Grade 23 (%)

Thrombocytopenia Most Common -

Increased Aspartate
) Most Common -
Aminotransferase (AST)

Increased Creatine
Phosphokinase (CPK)

Most Common -

Anemia Most Common -

Increased Alanine
] Most Common -
Aminotransferase (ALT)

Diarrhea Most Common -
Neutropenia Most Common -
Pyrexia Most Common -
Peripheral Edema Most Common -

Data based on 46 patients across all dose levels.

Table 3: Safety Profile of TNO155 in Combination with JDQ433 (KontRASt-01, NCT04699188)
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Adverse Event Any Grade (%) Grade 23 (%)
Treatment-Related AEs

88.0 36.0
(TRAES)
Peripheral Edema 40.0 -
Neutropenia 30.0 14.0
Thrombocytopenia 28.0 8.0
Diarrhea 26.0 2.0
Anemia 24.0 8.0
Fatigue 18.0 -
Increased Blood Creatine

16.0 2.0

Phosphokinase

Increased Aspartate
) 14.0 (Grade 1/2) -
Aminotransferase (AST)

Increased Alanine
) 10.0 (Grade 1/2) 2.0
Aminotransferase (ALT)

Data from a pool of all observed patients in the trial.[7]

Experimental Protocols

The safety data presented above were collected from multicenter, open-label, phase I1b/ll
clinical trials. The primary objective of these studies was to characterize the safety and
tolerability of the combination regimens and to determine the recommended dose for further
studies.

General Methodology for Safety Assessment:

o Patient Population: Adult patients with advanced solid tumors who have progressed on
standard therapy.[8]
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o Treatment Cycles: Treatment was administered in cycles, typically 21 or 28 days, allowing for
continuous monitoring of safety and tolerability.[8]

e Adverse Event Monitoring: All patients were assessed for the incidence and severity of
adverse events (AEs) and serious AEs at least once per treatment cycle. This included
monitoring of laboratory values, vital signs, electrocardiograms, and cardiac biomarkers.[8]

o Grading of Adverse Events: The severity of adverse events was graded according to the
National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE)
version 5.0.[2][3][4][5] The grades range from 1 (mild) to 5 (death related to AE).

o Dose-Limiting Toxicities (DLTs): The incidence and nature of DLTs were assessed during the
dose-escalation phase of the trials to determine the maximum tolerated dose (MTD). A DLT
is generally defined as an adverse event considered related to the study drug that meets
specific severity and duration criteria within the first treatment cycle.[8]

e Dose Modifications: The protocol allowed for dose interruptions and reductions for patients
who did not tolerate the specified dosing schedule, enabling them to continue treatment if
possible.[8]

Specific Trial Designs:

o NCT04000529 (TNO155 with Spartalizumab or Ribociclib): This was a Phase Ib, multicenter,
open-label study with a dose-escalation part followed by a dose-expansion part. The study
enrolled adult subjects with selected advanced solid tumors.[9]

e NCT04699188 (KontRASt-01: TNO155 with JDQ433): This is a Phase Ib/Il, open-label,
multicenter, dose-escalation and dose-expansion trial of JDQ443 as monotherapy or in
combination with TNO155 and/or tislelizumab in patients with advanced solid tumors
harboring the KRAS G12C mutation.[10]

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological mechanisms and the clinical trial process, the
following diagrams have been generated using Graphviz (DOT language).
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Caption: SHP2 signaling pathway and TNO155 mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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